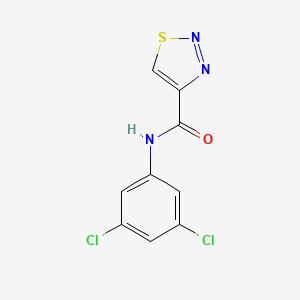![molecular formula C20H30N2O3 B2641999 1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]-2-[4-(propan-2-yl)phenoxy]ethan-1-one CAS No. 2320144-54-3](/img/structure/B2641999.png)
1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]-2-[4-(propan-2-yl)phenoxy]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]-2-[4-(propan-2-yl)phenoxy]ethan-1-one is a complex organic compound that features a diazepane ring, an oxolane ring, and a phenoxy group
Vorbereitungsmethoden
The synthesis of 1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]-2-[4-(propan-2-yl)phenoxy]ethan-1-one typically involves multiple steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamines with dihalides under basic conditions.
Introduction of the Oxolane Ring: The oxolane ring can be introduced via nucleophilic substitution reactions involving epoxides and suitable nucleophiles.
Attachment of the Phenoxy Group: The phenoxy group can be attached through etherification reactions using phenols and alkyl halides.
Industrial production methods often involve optimizing these steps to increase yield and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Chemischer Reaktionen
1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]-2-[4-(propan-2-yl)phenoxy]ethan-1-one undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Common reagents and conditions for these reactions include strong acids or bases, oxidizing or reducing agents, and solvents like ethanol or dichloromethane. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]-2-[4-(propan-2-yl)phenoxy]ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, aiding in the development of new synthetic pathways.
Material Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]-2-[4-(propan-2-yl)phenoxy]ethan-1-one involves its interaction with specific molecular targets. The diazepane ring can interact with receptors or enzymes, potentially inhibiting or activating biological pathways. The phenoxy group may enhance the compound’s binding affinity and specificity, leading to targeted effects in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]-2-[4-(propan-2-yl)phenoxy]ethan-1-one include:
1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]-2-[4-(methyl)phenoxy]ethan-1-one: This compound has a methyl group instead of an isopropyl group, which may affect its chemical properties and biological activity.
1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]-2-[4-(ethyl)phenoxy]ethan-1-one: The ethyl group substitution can lead to differences in reactivity and application potential.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]-2-(4-propan-2-ylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-16(2)17-4-6-19(7-5-17)25-15-20(23)22-10-3-9-21(11-12-22)18-8-13-24-14-18/h4-7,16,18H,3,8-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEHGNVMDVDIDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCCN(CC2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-chlorophenyl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2641917.png)

![2-(4-chlorophenyl)-5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2641919.png)


![3-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2641926.png)
![2-{(1R)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2641927.png)
![6-Fluoro-2-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B2641928.png)


![N-(3,5-dimethylphenyl)-2-{3-[(4-methylphenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide](/img/structure/B2641935.png)

![1,3,5,5-tetramethyl-5,6-dihydro-1H-azepino[4,3,2-cd]indole](/img/structure/B2641938.png)
